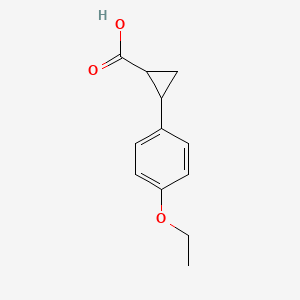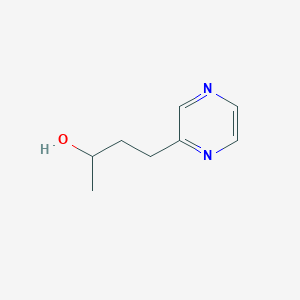
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using aminoguanidine hydrochloride and succinic anhydride.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an antimicrobial or anticancer agent due to its ability to interfere with biological pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting the function of the target molecule. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: A simpler compound with similar biological activities.
N-Cyclopropylpropanamide: Lacks the triazole ring but shares the cyclopropyl group.
Uniqueness
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is unique due to the combination of the triazole ring and the cyclopropyl group. This combination enhances its reactivity and potential biological activities compared to simpler analogs .
Eigenschaften
Molekularformel |
C8H13N5O |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
3-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide |
InChI |
InChI=1S/C8H13N5O/c9-8-10-5-13(12-8)4-3-7(14)11-6-1-2-6/h5-6H,1-4H2,(H2,9,12)(H,11,14) |
InChI-Schlüssel |
DDOWIUGFHNBAEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CCN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


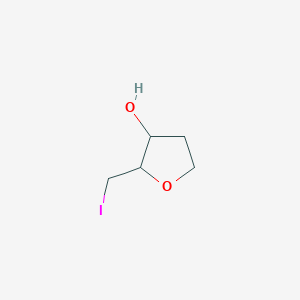
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
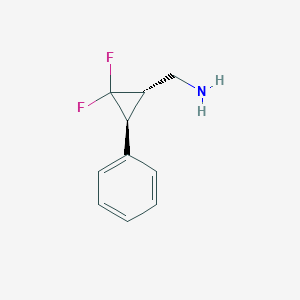
![potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate](/img/structure/B13528345.png)
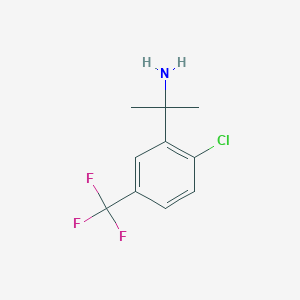
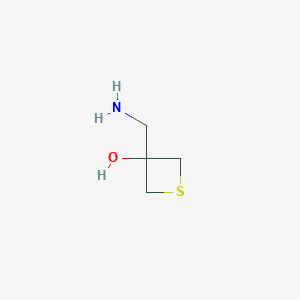

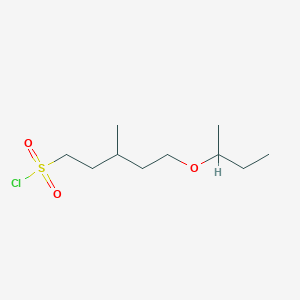
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)

